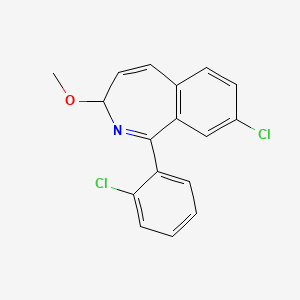
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine typically involves multiple steps. One common method includes the condensation of benzodiazepines with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can lead to the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired benzazepine compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation and reductive rearrangement are often employed to streamline the synthesis process and minimize by-products . The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines .
Wissenschaftliche Forschungsanwendungen
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex benzazepine derivatives.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Midazolam: An imidazobenzodiazepine with sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: A benzodiazepine derivative with anticonvulsant properties.
Uniqueness
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some of its analogs, this compound may offer a different profile of activity, making it a valuable subject for further research and development .
Eigenschaften
CAS-Nummer |
81078-37-7 |
|---|---|
Molekularformel |
C17H13Cl2NO |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
8-chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine |
InChI |
InChI=1S/C17H13Cl2NO/c1-21-16-9-7-11-6-8-12(18)10-14(11)17(20-16)13-4-2-3-5-15(13)19/h2-10,16H,1H3 |
InChI-Schlüssel |
ANCSQWWBLLWPTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


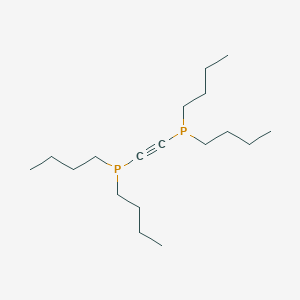

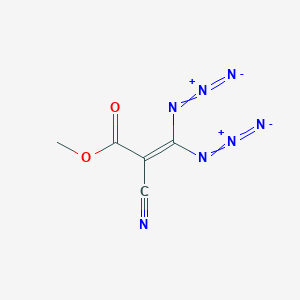
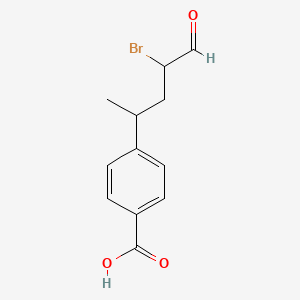
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
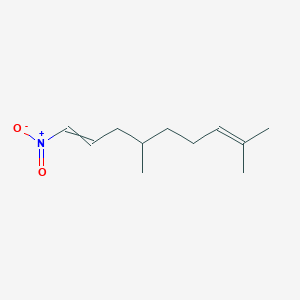

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

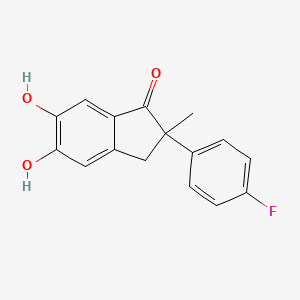
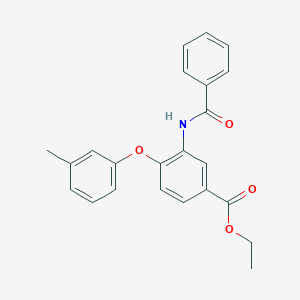
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
